molecular formula C13H16N2O B13864968 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole

2-(Piperidin-3-ylmethyl)-1,3-benzoxazole

Cat. No.: B13864968
M. Wt: 216.28 g/mol
InChI Key: IKMVUGKZFVBMMG-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-ylmethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzoxazole derivatives .

Scientific Research Applications

2-(Piperidin-3-ylmethyl)-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-3-ylmethyl)-1H-benzimidazole
  • 2-(Piperidin-3-ylmethyl)-1,3-benzothiazole
  • 2-(Piperidin-3-ylmethyl)-1,3-benzoxazine

Uniqueness

Compared to similar compounds, 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the benzoxazole ring imparts specific electronic and steric characteristics, making it a valuable scaffold in drug design and synthesis .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(piperidin-3-ylmethyl)-1,3-benzoxazole

InChI

InChI=1S/C13H16N2O/c1-2-6-12-11(5-1)15-13(16-12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2

InChI Key

IKMVUGKZFVBMMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=NC3=CC=CC=C3O2

Origin of Product

United States

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